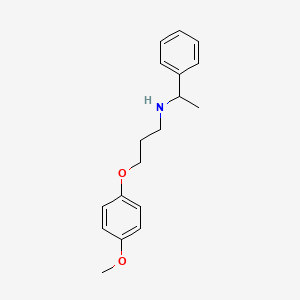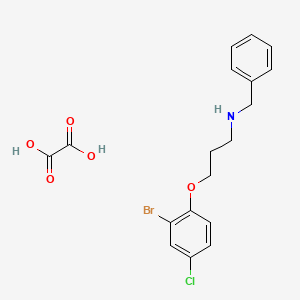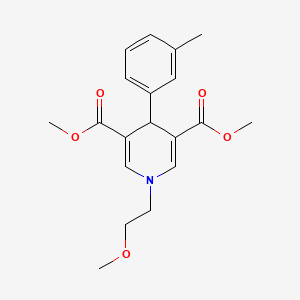
3-(4-methoxyphenoxy)-N-(1-phenylethyl)propan-1-amine
Übersicht
Beschreibung
3-(4-methoxyphenoxy)-N-(1-phenylethyl)propan-1-amine is a useful research compound. Its molecular formula is C18H23NO2 and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(4-methoxyphenoxy)-N-(1-phenylethyl)-1-propanamine is 285.172878976 g/mol and the complexity rating of the compound is 258. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Analytical Chemistry and Detection
Liquid Chromatographic and Mass Spectral Analysis
This compound and its positional isomers have been subjects of study for distinguishing them from other closely related compounds, such as the MDA series, using liquid chromatography and mass spectrometry. These methods are crucial for forensic laboratories in identifying clandestinely produced drugs and their isomers (Deruiter, Clark, & Noggle, 1990).
Material Science
Effects on Properties and Thermal Stability of Renewable High-Temperature Cyanate Ester Resins
Research has explored the impact of methoxy groups, similar to the one present in "3-(4-methoxyphenoxy)-N-(1-phenylethyl)-1-propanamine," on the performance characteristics of materials derived from renewable sources. This includes investigations into how these groups affect the physical properties, cure chemistry, and thermal stability of cyanate ester resins (Harvey et al., 2015).
Pharmacokinetics and Metabolism
Study of Selective Androgen Receptor Modulators
Although this falls close to the excluded categories, it's worth noting that the structural features of compounds like "3-(4-methoxyphenoxy)-N-(1-phenylethyl)-1-propanamine" have been investigated for their pharmacokinetics and metabolism in the context of developing new therapeutic agents. Such studies aim to understand how molecular properties influence the absorption, distribution, metabolism, and excretion (ADME) of potential drugs (Wu et al., 2006).
Synthetic Chemistry
Anise Oil as Para-methoxyamphetamine Precursor
In synthetic chemistry, the pathways to synthesize complex molecules, including the use of precursors that contain methoxy groups, are of significant interest. Studies have detailed synthetic routes from natural products like anise oil to target molecules, demonstrating the versatility and challenges of organic synthesis (Waumans, Bruneel, & Tytgat, 2003).
Biochemistry and Molecular Biology
Molecular Docking and Quantum Chemical Calculations
The structural and electronic properties of compounds containing methoxy groups have been the focus of detailed investigations, including molecular docking and quantum chemical calculations. These studies aim to understand the interactions between such molecules and biological targets, potentially leading to the development of new drugs or materials with specific biochemical or pharmacological properties (Revathi et al., 2021).
Eigenschaften
IUPAC Name |
3-(4-methoxyphenoxy)-N-(1-phenylethyl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-15(16-7-4-3-5-8-16)19-13-6-14-21-18-11-9-17(20-2)10-12-18/h3-5,7-12,15,19H,6,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKWLSSJSGKEOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCCCOC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(2-biphenylyloxy)propyl]-2,6-dimethylmorpholine oxalate](/img/structure/B4043000.png)
![1-[3-(2-isopropyl-5-methylphenoxy)propyl]-2-methyl-1H-imidazole oxalate](/img/structure/B4043009.png)


![methyl 4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}benzoate](/img/structure/B4043023.png)
![1-[4-(2-Chloro-4-methylphenoxy)butyl]-3-methylpiperidine;oxalic acid](/img/structure/B4043029.png)
![3-methyl-1-[4-(4-methyl-2-nitrophenoxy)butyl]piperidine oxalate](/img/structure/B4043033.png)

![1-(2-{2-[(4-chlorophenyl)thio]ethoxy}ethyl)-3,5-dimethylpiperidine oxalate](/img/structure/B4043055.png)

![2,6-dimethyl-4-[2-(4-nitrophenoxy)ethyl]morpholine oxalate](/img/structure/B4043058.png)
![methyl N-(3-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-L-isoleucinate](/img/structure/B4043063.png)
![2-Methyl-8-[3-(2,4,6-trimethylphenoxy)propoxy]quinoline;oxalic acid](/img/structure/B4043074.png)
![3,5-Dimethyl-1-[2-(3-methyl-4-nitrophenoxy)ethyl]piperidine;oxalic acid](/img/structure/B4043081.png)
